(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid

Description

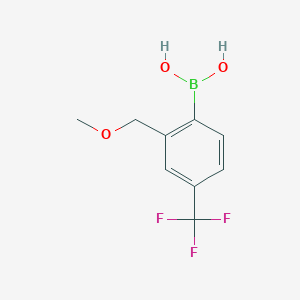

(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid is a fluorinated arylboronic acid derivative characterized by a trifluoromethyl (-CF₃) group at the para position and a methoxymethyl (-CH₂OCH₃) substituent at the ortho position on the benzene ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds. Notably, its trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and drug design .

Key properties (where available):

Properties

IUPAC Name |

[2-(methoxymethyl)-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O3/c1-16-5-6-4-7(9(11,12)13)2-3-8(6)10(14)15/h2-4,14-15H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXJRMJKXDFAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)COC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:

Borylation Reaction: The introduction of the boronic acid group can be achieved through a borylation reaction. A common method involves the use of a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid derivative.

Substitution Reactions: The methoxymethyl and trifluoromethyl groups can be introduced through nucleophilic substitution reactions. For instance, the methoxymethyl group can be added using methoxymethyl chloride in the presence of a base, while the trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation and substitution reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

Phenols: Formed through oxidation of the boronic acid group.

Alcohols: Resulting from reduction reactions.

Substituted Phenyl Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Drug Delivery Systems

Boronic acids, including (2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid, are utilized in the development of glucose-responsive drug delivery systems. These systems exploit the ability of boronic acids to form reversible covalent bonds with diols, which can be used to create smart polymers that release drugs in response to glucose levels. This is particularly beneficial for diabetes management, where insulin delivery can be modulated based on blood sugar levels .

Case Study: Glucose-Responsive Micelles

Research has demonstrated that nanoparticles functionalized with boronic acids can achieve controlled release profiles for insulin. For instance, insulin-loaded nanoparticles modified with phenylboronic acid exhibited enhanced release rates in higher glucose concentrations, showcasing their potential for smart insulin delivery systems .

Cancer Therapy

Boronic acids have shown promise in cancer treatment due to their ability to selectively bind to cancer cell markers. The modification of drug molecules with boronic acids can enhance their selectivity and efficacy against tumor cells.

Case Study: Targeted Drug Delivery

Studies indicate that this compound derivatives can be utilized to improve the targeting of chemotherapeutic agents. By attaching these compounds to drug molecules, researchers have observed increased accumulation of drugs within tumor tissues while reducing systemic toxicity .

Sensor Development

The unique properties of boronic acids make them suitable for developing sensors that detect biomolecules such as glucose or other diols. The interaction between boronic acids and diols can be harnessed to create sensitive detection systems.

Case Study: Glucose Sensors

Boronic acid-based sensors have been developed for real-time glucose monitoring. These sensors utilize the reversible binding of glucose to the boronic acid moiety, resulting in measurable changes in electrical or optical properties that correlate with glucose concentration .

Polymer Chemistry

This compound can also serve as a building block for synthesizing advanced polymeric materials. Its incorporation into polymer matrices can enhance the material's properties, such as mechanical strength and thermal stability.

Case Study: Functionalized Polymers

Research has explored the use of boronic acid-functionalized polymers in creating hydrogels that respond to environmental stimuli (e.g., pH or temperature). These materials are being investigated for applications in drug delivery and tissue engineering .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, which are critical in synthesizing complex organic molecules.

Table 1: Summary of Applications

| Application Area | Specific Use | Example/Case Study |

|---|---|---|

| Biomedical | Glucose-responsive drug delivery | Insulin-loaded nanoparticles |

| Cancer therapy | Targeted drug delivery using modified chemotherapeutics | |

| Material Science | Sensor development | Glucose detection sensors |

| Polymer chemistry | Functionalized hydrogels for drug delivery | |

| Organic Synthesis | Cross-coupling reactions | Suzuki-Miyaura coupling reactions |

Mechanism of Action

The mechanism of action of (2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug delivery systems. The boronic acid group can interact with biological molecules, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights critical structural differences and similarities among related boronic acids:

Physical and Chemical Properties

- Solubility: Trifluoromethyl and methoxymethyl groups generally improve solubility in polar organic solvents (e.g., DMF, DMSO) compared to non-fluorinated analogs. For example, 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid (C₁₁H₁₂BF₃O₃) is soluble in ethanol, DMF, and DMSO .

- Reactivity : The electron-withdrawing -CF₃ group in para-substituted derivatives accelerates Suzuki-Miyaura reactions due to increased electrophilicity of the aryl ring . In contrast, methoxymethyl (-CH₂OCH₃) groups at the ortho position may sterically hinder coupling reactions compared to smaller substituents like -OCH₃ .

Biological Activity

(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethyl and methoxymethyl substituents, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of boronic acids often involves their ability to interact with biomolecules such as proteins and enzymes. The mechanism of action for this compound may include:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues.

- Targeting Protein-Protein Interactions : The trifluoromethyl group may enhance lipophilicity, allowing better membrane permeability and interaction with target proteins.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival.

Anticancer Properties

Recent studies have explored the anticancer potential of boronic acids, including this compound. Research indicates that this compound can inhibit tumor growth by:

- Inducing apoptosis in cancer cells.

- Inhibiting angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.

A study demonstrated that derivatives of trifluoromethylphenylboronic acids showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further investigation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing promising results that warrant further exploration in clinical settings .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other boronic acid derivatives:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Anticancer | 15 | Effective against MCF-7 cells |

| Compound B | Antimicrobial | 20 | Active against S. aureus |

| This compound | Anticancer & Antimicrobial | 10 | Promising dual activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.